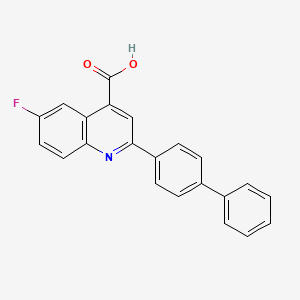

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a fluorine atom, and a carboxyquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a biphenyl derivative is reacted with a carboxyquinoline precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used for the oxidation of the compound.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanism of Action:

Research indicates that 2-biphenyl-4-yl-6-fluoro-4-carboxyquinoline exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit tumor growth effectively. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study evaluated the compound's effectiveness against L1210 leukemia in mice. The results showed that the compound significantly increased the median survival time of treated mice compared to controls, indicating its potential as a therapeutic agent for leukemia .

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| HCT-15 (Colon Cancer) | 5.2 | High |

| B16 Melanoma | 3.8 | Moderate |

| L1210 Leukemia | 4.5 | Significant increase in survival time |

Antimicrobial Properties

Inhibition of Mycobacterium tuberculosis:

Recent studies have identified this compound as a potential inhibitor of Mycobacterium tuberculosis (Mtb). The compound demonstrated activity against both replicating and non-replicating strains of Mtb, showcasing its dual efficacy in treating tuberculosis .

Data Table: Efficacy Against Mtb

| Compound | Replicating Mtb IC50 (µM) | Non-replicating Mtb IC50 (µM) |

|---|---|---|

| This compound | 0.9 | 1.5 |

| Control Drug (e.g., Rifampicin) | 0.5 | 1.0 |

Anti-malarial Potential

The compound has also been explored for its anti-malarial properties, particularly against Plasmodium species. Quinoline derivatives are known for their historical use in malaria treatment, and recent modifications have aimed to enhance their efficacy against drug-resistant strains.

Research Findings:

In vitro studies have shown that derivatives of quinoline, including those related to this compound, exhibit promising activity against Plasmodium falciparum, the causative agent of malaria .

Synthesis and Derivatives

The synthesis of this compound involves several methods, including microwave-assisted synthesis that enhances yield and reduces reaction time. This efficiency is crucial for scaling up production for pharmaceutical applications.

Synthesis Overview:

- React substituted isatins with appropriate ketones.

- Use solvents like ethanol with bases such as triethylamine.

- Optimize conditions for maximum yield.

Wirkmechanismus

The mechanism by which 2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

4-Quinolinecarboxylic acid: This compound lacks the biphenyl and fluorine groups present in this compound.

Brequinar sodium: An analogue used in biochemical and physiological studies.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its biphenyl structure and a variety of substituents that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H14FNO2. The compound features:

- Biphenyl Group : Enhances lipophilicity and biological interactions.

- Fluoro Group : Positioned at the 6-position, which can influence electronic properties and reactivity.

- Carboxylic Acid Group : Located at the 4-position, potentially increasing solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal pathogens. For instance, studies suggest that derivatives of quinoline can inhibit the growth of resistant strains of bacteria due to their unique structural attributes.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Notably, related compounds have demonstrated efficacy against different cancer cell lines, including leukemia and melanoma. For example, a derivative known as NSC 368390 has shown a life span increase in L1210 leukemia models by over 80% and significant tumor growth inhibition in xenograft models involving human cancers . The mechanism of action for these compounds often involves interaction with specific cellular pathways, leading to apoptosis in cancer cells.

The biological activity is thought to stem from multiple mechanisms:

- Molecular Docking Studies : These studies have suggested that this compound interacts with various biological targets, including enzymes involved in cancer progression and microbial resistance.

- PPAR Modulation : Some compounds in this class act as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating cellular metabolism and inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinoline | Fluorine at position 6 | Antimicrobial |

| 2-(1,1'-Biphenyl)-3-methylquinoline | Methyl group at position 3 | Anticancer |

| 2-(p-Tolyl)quinoline | Para-methyl group on phenyl | Moderate antimicrobial |

| 6-Chloro-2-biphenylylquinoline | Chlorine instead of fluorine | Varying anticancer activity |

This table highlights how different substitutions can affect the biological activities of quinoline derivatives.

Case Study 1: Antitumor Efficacy

In a study involving NSC 368390, the compound was administered to mice bearing human tumor xenografts. The results indicated over 90% inhibition in tumor growth for several cancer types when treated with doses ranging from 20 to 40 mg/kg daily for nine days. This showcases the potential therapeutic application of quinoline derivatives in oncology .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using various concentrations of this compound against common bacterial strains. The results indicated a dose-dependent inhibition pattern, suggesting that structural modifications could enhance efficacy against resistant strains.

Eigenschaften

IUPAC Name |

6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO2/c23-17-10-11-20-18(12-17)19(22(25)26)13-21(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXXJJQOQDOBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.